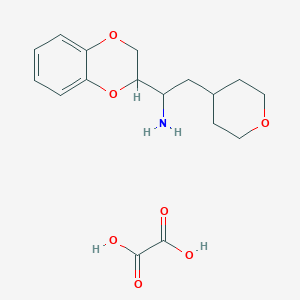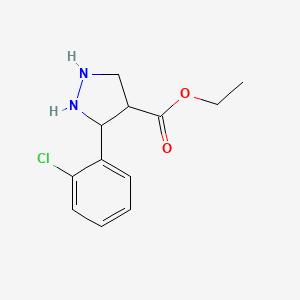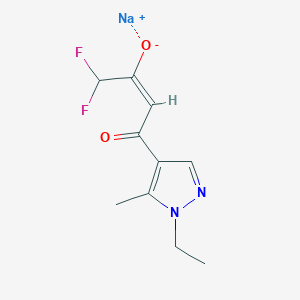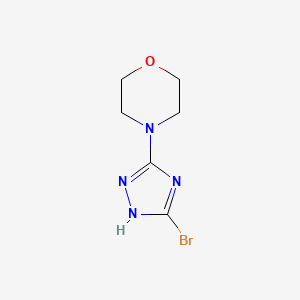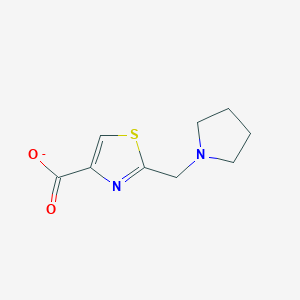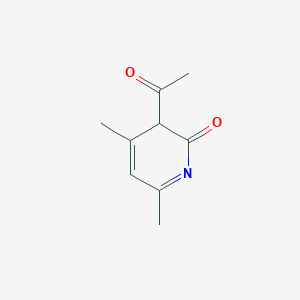![molecular formula C18H11FN2O B12347488 Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- CAS No. 906067-42-3](/img/structure/B12347488.png)
Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a methanone group attached to a 2-fluorophenyl ring and a 9H-pyrido[3,4-b]indol-1-yl moiety. Its intricate molecular architecture makes it a subject of study in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the indole ring, followed by the introduction of the pyrido group. The final step involves the attachment of the methanone group to the 2-fluorophenyl ring. Reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like methanol or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process is optimized to achieve high yields and purity, often employing continuous flow techniques and advanced purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
The compound reacts under specific conditions, such as:
Oxidation: Conducted in acidic or basic media.
Reduction: Often performed in anhydrous conditions to prevent unwanted side reactions.
Substitution: Typically carried out at controlled temperatures to ensure selective substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit monoacylglycerol lipase, leading to increased levels of endocannabinoids, which in turn modulate various physiological processes. This compound’s effects on neurotransmitter levels and receptor activity are key to its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
JNJ-42226314: A selective monoacylglycerol lipase inhibitor with a similar structure.
AM-2201: A synthetic cannabinoid with comparable pharmacological properties.
APICA and APINACA: Synthetic cannabinoids with structural similarities
Uniqueness
Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to modulate endocannabinoid levels and interact with multiple molecular targets makes it a versatile compound in both research and potential therapeutic applications .
Properties
CAS No. |
906067-42-3 |
|---|---|
Molecular Formula |
C18H11FN2O |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(2-fluorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C18H11FN2O/c19-14-7-3-1-6-13(14)18(22)17-16-12(9-10-20-17)11-5-2-4-8-15(11)21-16/h1-10,21H |
InChI Key |
NMVIJWWJRYJSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


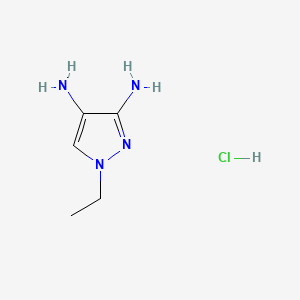
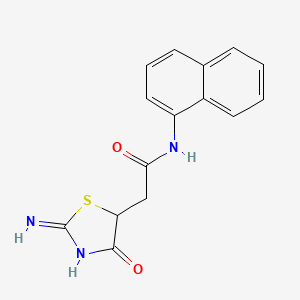
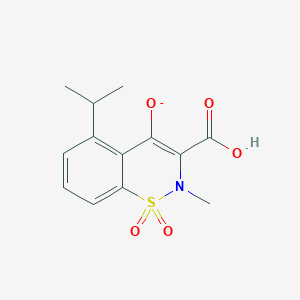
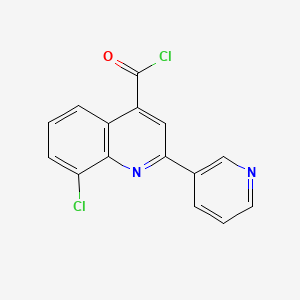
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
